molecular formula C21H27ClN6O2 B1683855 Quisinostat hydrochloride CAS No. 1083078-98-1

Quisinostat hydrochloride

Cat. No.: B1683855
CAS No.: 1083078-98-1
M. Wt: 430.9 g/mol
InChI Key: TWNOICNTTFKOHQ-UHFFFAOYSA-N
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Description

Quisinostat hydrochloride is an experimental drug candidate primarily developed for the treatment of cancer. It is a second-generation histone deacetylase inhibitor with potent antineoplastic activity. This compound is highly effective against class I and II histone deacetylases, making it a promising compound in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quisinostat hydrochloride involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the pyrimidine ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine core.

    Introduction of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Attachment of the indole moiety: The indole group is attached via a series of coupling reactions.

    Hydroxamic acid formation: The final step involves the formation of the hydroxamic acid group, which is crucial for the compound’s activity as a histone deacetylase inhibitor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction temperature and pressure: Optimized to enhance reaction rates and product formation.

    Purification techniques: Use of chromatography and crystallization to obtain pure this compound.

    Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Quisinostat hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Various nucleophiles and electrophiles depending on the desired modification.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, potentially leading to compounds with different biological activities.

Mechanism of Action

Quisinostat hydrochloride exerts its effects by inhibiting histone deacetylases, leading to increased acetylation of histone proteins. This results in the relaxation of chromatin structure and activation of gene expression. The compound specifically targets class I histone deacetylases, particularly histone deacetylase 1 and histone deacetylase 2, which are crucial for cancer cell survival and proliferation . By inhibiting these enzymes, this compound induces cell cycle arrest, apoptosis, and differentiation in cancer cells .

Comparison with Similar Compounds

Quisinostat hydrochloride is compared with other histone deacetylase inhibitors such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in cancer research and therapy.

Properties

CAS No.

1083078-98-1

Molecular Formula

C21H27ClN6O2

Molecular Weight

430.9 g/mol

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H

InChI Key

TWNOICNTTFKOHQ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

Appearance

Solid powder

1083078-98-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ26481585;  JNJ-26481585;  JNJ 26481585;  JNJ-26481585-AAC;  Quisinostat HCl;  Quisinostat hydrochloride.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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